2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride
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Overview
Description
2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride typically involves the bromination of indole derivatives followed by amination. One common method includes the bromination of 1H-indole-3-ethanamine using bromine in an appropriate solvent, such as acetic acid. The resulting 7-bromo derivative is then reacted with ethanamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(1H-indol-3-yl)ethanamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Bromo-5-chloro-1H-indol-3-yl)ethanamine hydrochloride
- 2-(5,7-Dibromo-1H-indol-3-yl)ethanamine hydrochloride
- 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Uniqueness
2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKXNLFBJRRGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595698 |
Source
|
Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156941-60-5 |
Source
|
Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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